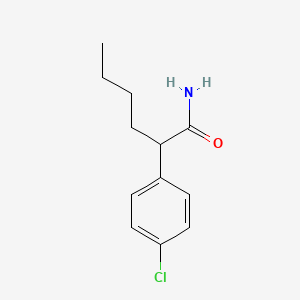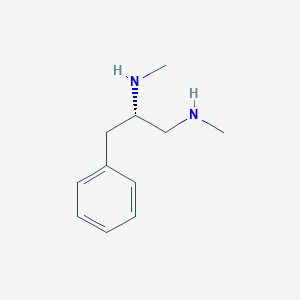
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl group and a cyclopropylaminomethyl moiety. Its molecular formula is C13H16ClN2O, and it has a molecular weight of 252.74 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide typically involves the reaction of 4-chlorobenzylamine with cyclopropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The process can be summarized as follows:
Formation of Intermediate: 4-chlorobenzylamine reacts with cyclopropylamine in the presence of a base to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the cyclopropylaminomethyl group.
N-(4-Bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(4-Methylphenyl)acetamide: Similar structure with a methyl group instead of chlorine
Uniqueness
N-(4-chloro-3-cyclopropylaminomethylbenzyl)acetamide is unique due to the presence of both the chloro and cyclopropylaminomethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications .
Eigenschaften
Molekularformel |
C13H17ClN2O |
|---|---|
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
N-[[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C13H17ClN2O/c1-9(17)15-7-10-2-5-13(14)11(6-10)8-16-12-3-4-12/h2,5-6,12,16H,3-4,7-8H2,1H3,(H,15,17) |
InChI-Schlüssel |
MAMWVRADCRUMCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC(=C(C=C1)Cl)CNC2CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8425722.png)









![(3-Oxo-3,4-dihydro-2h-benzo[1,4]oxazin-6-yl)-carbamic acid benzyl ester](/img/structure/B8425772.png)



